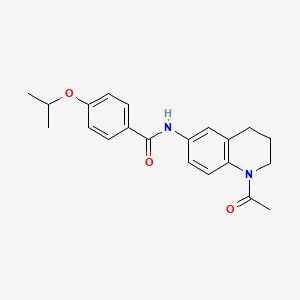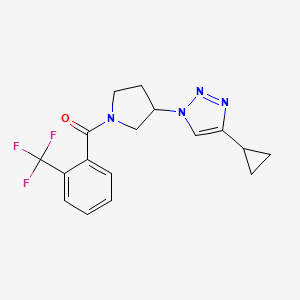
Ácido 3-(2-bromofenil)oxetano-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry:
3-(2-Bromophenyl)oxetane-3-carboxylic acid is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications . Its unique structure allows for the development of novel compounds with potential pharmaceutical properties .
Biology:
In biological research, this compound is utilized to study the interactions between bromophenyl derivatives and biological targets. It serves as a model compound for investigating the effects of brominated aromatic compounds on biological systems .
Medicine:
The compound’s potential therapeutic properties are explored in medicinal chemistry, where it is evaluated for its efficacy in treating various diseases . Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry:
In the industrial sector, 3-(2-Bromophenyl)oxetane-3-carboxylic acid is employed in the synthesis of specialty chemicals and materials . Its applications range from the production of polymers to the development of advanced materials with unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2-Bromophenyl)oxetane-3-carboxylic acid typically involves the reaction of 2-bromophenyl derivatives with oxetane precursors under controlled conditions . One common method includes the use of bromination reactions followed by cyclization to form the oxetane ring . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods:
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing advanced chemical reactors and purification techniques . The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as sodium iodide (NaI) and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Generation of phenyl or alkyl derivatives.
Substitution: Production of halogenated or alkylated compounds.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The bromophenyl group can form non-covalent interactions, such as hydrogen bonding and π-π stacking, with target molecules . These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
- 3-(2-Chlorophenyl)oxetane-3-carboxylic acid
- 3-(2-Fluorophenyl)oxetane-3-carboxylic acid
- 3-(2-Iodophenyl)oxetane-3-carboxylic acid
Comparison:
Compared to its analogs, 3-(2-Bromophenyl)oxetane-3-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom . The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo counterparts . These differences can affect the compound’s reactivity, stability, and interactions with biological targets.
Propiedades
IUPAC Name |
3-(2-bromophenyl)oxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHHVLFDEIGCKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359707.png)



![1-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2359715.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2359716.png)
![1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2359717.png)
![7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2359718.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2359720.png)
![1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2359721.png)



![benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359730.png)
